![molecular formula C20H12N2O5 B2462330 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide CAS No. 886144-89-4](/img/structure/B2462330.png)
2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide
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Overview
Description
“2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide” is a derivative of xanthone . Xanthones, particularly those with a unique 9H-xanthen-9-one scaffold, have a wide range of medical applications, including antioxidant and anti-inflammatory activities . Their core can accommodate a vast variety of substituents at different positions .
Synthesis Analysis
Xanthone derivatives have been synthesized using the principles of skeleton transition . In vitro cytotoxicity assays of human breast cancer (MCF-7), gastric cancer (MGC-803), and cervical cancer (Hela) cell lines showed that most of the compounds exhibited antitumor growth activity and also showed low toxicity to human normal cells L929 .Scientific Research Applications
- Xanthones, including derivatives of 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide, exhibit antioxidant activity. They scavenge free radicals and protect cells from oxidative stress. This property makes them valuable in preventing age-related diseases and promoting overall health .
- Xanthones have demonstrated anti-inflammatory properties. By modulating the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, they reduce inflammation in vitro and in vivo. The activation of Nrf2 leads to the expression of antioxidant enzymes, thus mitigating inflammation .
- N-(9-Oxo-9H-thioxanthen-2-yl)acrylamide (TXAM), a derivative of xanthone, acts as a photoinitiator. It can initiate free radical polymerization, cationic polymerization, and mixed-mode polymerization under LED exposure. When combined with iodide salts (Iod), it enables deep photopolymerization for light-cured interpenetrating network (IPN) materials .
- Researchers have synthesized a library of xanthone derivatives, including 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide. These compounds were evaluated in vitro on human macrophages under pro-inflammatory conditions. The most promising derivatives enhanced Nrf2 translocation, indicating their potential as biocompatible agents .
- While specific studies on this compound are limited, xanthones in general have shown antibacterial effects. Further investigations could explore the antibacterial potential of 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide against various pathogens .
- Researchers have used matched molecular pairs (MMPs) to study the relationship between xanthone scaffold modifications and biological activity. Understanding SAR helps optimize the design of xanthone-based drugs and derivatives .
Antioxidant Properties
Anti-Inflammatory Effects
Potential as Photoinitiators
Biocompatibility Studies
Antibacterial Activity
Structure–Activity Relationship (SAR) Studies
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as n-(9-oxo-9h-xanthen-4-yl)benzenesulfonamides derivatives, have been synthesized as potential antiproliferative agents . These compounds have shown activity against a panel of tumor cell lines, including breast cancer cell lines .
Mode of Action
Xanthone derivatives, which share a similar core structure, have been reported to modulate various pro-inflammatory and anti-inflammatory cytokines . This suggests that 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide may interact with its targets to modulate inflammatory responses.
Biochemical Pathways
It is known that xanthone derivatives can modulate the nrf2 (nuclear factor erythroid-derived 2-like 2) pathway , which plays a crucial role in cellular response to oxidative stress and inflammation.
Result of Action
Similar compounds have shown antiproliferative activity against various tumor cell lines , suggesting that 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide may have similar effects.
properties
IUPAC Name |
2-nitro-N-(9-oxoxanthen-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5/c23-19-14-6-2-4-8-17(14)27-18-11-12(9-10-15(18)19)21-20(24)13-5-1-3-7-16(13)22(25)26/h1-11H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTYCVTXJOCLGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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